![molecular formula C24H20ClN5O2S B2456970 N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 872197-19-8](/img/structure/B2456970.png)
N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the fused ring system and the various functional groups. Techniques like NMR and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, the sulfonyl group could undergo substitution or elimination reactions, and the chlorobenzyl group could undergo nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar functional groups like the amine and sulfonyl groups would likely make it polar and potentially soluble in water .科学的研究の応用
Chemical Synthesis and Structural Analysis
N-(4-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that can be related to a broader category of [1,2,4]triazoloquinazolinium derivatives. Such compounds have been synthesized through specific reactions, such as treating thiosemicarbazides with dicyclohexylcarbodiimide (DCC), followed by investigations into their crystal and molecular structures via X-ray crystallography. This kind of synthesis offers insights into the potential chemical behaviors and applications of similar compounds in various scientific fields, including pharmaceuticals and material sciences (Crabb et al., 1999).
Biological Activity and Potential Therapeutic Uses
Compounds with structures related to this compound have been studied for their biological activities. For instance, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, a class of compounds with a similar triazoloquinazolinone core, have shown significant H(1)-antihistaminic activity, indicating potential therapeutic applications in treating allergic reactions and possibly other histamine-mediated conditions (Alagarsamy et al., 2008).
Advanced Synthesis Techniques
Research into the synthesis of [1,2,4]triazolo/benzimidazolo quinazolinone derivatives, which share a similar structural framework with this compound, has led to the development of efficient, one-pot synthesis techniques. These methods involve the condensation of specific amines with other chemicals in the presence of green catalysts, showcasing advancements in synthetic chemistry that could be applied to the synthesis and modification of this compound for various applications (Heravi et al., 2010).
Potential Agricultural and Herbicidal Applications
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related to this compound, have been prepared and found to possess excellent herbicidal activity. This suggests potential applications in agriculture, where compounds of this nature could be developed into new herbicides that control a broad spectrum of vegetation at low application rates (Moran, 2003).
作用機序
将来の方向性
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5O2S/c1-15-7-12-21(16(2)13-15)33(31,32)24-23-27-22(26-14-17-8-10-18(25)11-9-17)19-5-3-4-6-20(19)30(23)29-28-24/h3-13H,14H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTPIPRFGOCNBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
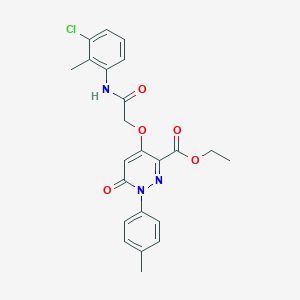
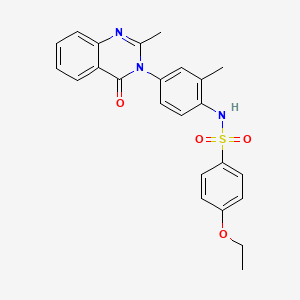
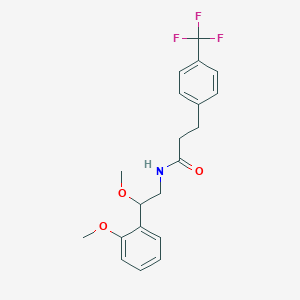
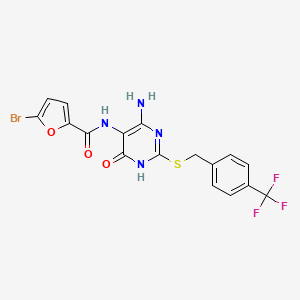
![3-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B2456895.png)
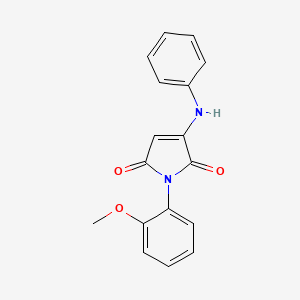
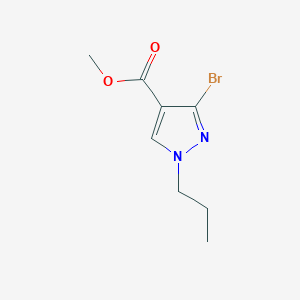
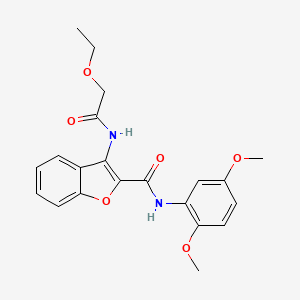

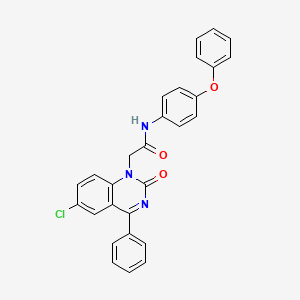
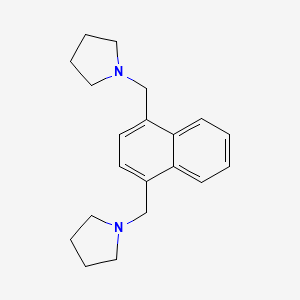
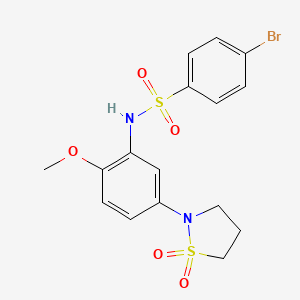
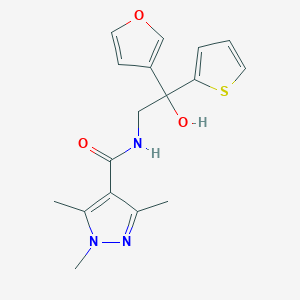
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2456909.png)
